REACTION_CXSMILES
|
Cl.[NH2:2][C:3]12[CH2:10][CH2:9][C:6]([C:11]([O:13][CH3:14])=[O:12])([CH2:7][CH2:8]1)[CH2:5][CH2:4]2.C([O-])([O-])=O.[Na+].[Na+].[C:21](=O)([O:30]N1C(=O)CCC1=O)[O:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>O1CCOCC1.O.CCOC(C)=O>[CH2:23]([O:22][C:21]([NH:2][C:3]12[CH2:4][CH2:5][C:6]([C:11]([O:13][CH3:14])=[O:12])([CH2:9][CH2:10]1)[CH2:7][CH2:8]2)=[O:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
Cl.NC12CCC(CC1)(CC2)C(=O)OC
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Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
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C(OCC1=CC=CC=C1)(ON1C(CCC1=O)=O)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for about 5 min at ambient temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at ambient temperature for about 72 h
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (2×20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC12CCC(CC1)(CC2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.68 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |